molecular formula C8H9BrN2O2 B6332771 2-(4-Bromophenoxy)-N-hydroxy-ethanimidamide CAS No. 1016776-55-8

2-(4-Bromophenoxy)-N-hydroxy-ethanimidamide

Cat. No.: B6332771
CAS No.: 1016776-55-8
M. Wt: 245.07 g/mol
InChI Key: SOSZSOFHFVHKRY-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-N-hydroxy-ethanimidamide is an organic compound with the molecular formula C8H9BrO2 It is a derivative of ethanimidamide, where the hydrogen atoms are substituted with a 4-bromophenoxy group and a hydroxy group

Mechanism of Action

Target of Action

Related compounds such as n-(2-aminophenyl)-2-(4-bromophenoxy)acetamide have been studied for their anti-cancer properties , suggesting potential targets could be cancer-related proteins or pathways.

Biochemical Pathways

Given the potential anti-cancer properties of related compounds , it’s possible that this compound may affect pathways related to cell proliferation, apoptosis, or DNA repair.

Result of Action

Based on the potential anti-cancer properties of related compounds , it’s possible that this compound may induce cell cycle arrest, apoptosis, or other forms of cell death in cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-N-hydroxy-ethanimidamide typically involves the reaction of 4-bromophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate to form 2-(4-bromophenoxy)ethyl acetate. This intermediate is then hydrolyzed to yield 2-(4-bromophenoxy)ethanol. The final step involves the reaction of 2-(4-bromophenoxy)ethanol with hydroxylamine hydrochloride to form this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-N-hydroxy-ethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding amines or alcohols.

    Substitution: The bromine atom in the 4-bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: The major products are oxides or ketones.

    Reduction: The major products are amines or alcohols.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2-(4-Bromophenoxy)-N-hydroxy-ethanimidamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenoxy)-N-hydroxy-ethanimidamide is unique due to the presence of both the 4-bromophenoxy group and the hydroxy-ethanimidamide moiety. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

2-(4-bromophenoxy)-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c9-6-1-3-7(4-2-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSZSOFHFVHKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=NO)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1OC/C(=N/O)/N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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